molecular formula C20H24N2O2S2 B4271192 Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B4271192
M. Wt: 388.6 g/mol
InChI Key: WFUZFVWNQKIACU-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioyl group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonothioyl group can yield amines.

Scientific Research Applications

Methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-(1-piperidinyl)cyclobutanecarboxylate
  • N’-[1-methyl-2-(1-piperidinyl)ethyl]isonicotinohydrazide
  • 2-(benzhydryloxy)-1-[(2,6-dimethyl-1-piperidinyl)methyl]ethyl acetate hydrochloride

Uniqueness

Methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-ethylpiperidine-1-carbothioyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-3-15-11-7-8-12-22(15)20(25)21-18-16(19(23)24-2)13-17(26-18)14-9-5-4-6-10-14/h4-6,9-10,13,15H,3,7-8,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUZFVWNQKIACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Methyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

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